(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid
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Overview
Description
(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid: is a chemical compound with the molecular formula C7H7BF3NO3 and a molecular weight of 220.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoroethoxy group. The trifluoroethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, boronate esters, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology: In biological research, this compound is used to study the effects of trifluoroethoxy-substituted pyridines on biological systems. It can be used to develop new bioactive molecules with potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in drug discovery and development. Its unique chemical properties make it a candidate for the design of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, where its trifluoroethoxy group imparts desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The trifluoroethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
- (2-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid
- (2-(2,2,2-Trifluoroethoxy)pyridin-5-yl)boronic acid
- (2-(2,2,2-Trifluoroethoxy)pyridin-6-yl)boronic acid
Comparison: Compared to its analogs, (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid exhibits unique reactivity due to the position of the trifluoroethoxy group on the pyridine ring. This positional difference can influence the compound’s electronic properties, steric effects, and overall reactivity, making it distinct in its chemical behavior and applications .
Properties
Molecular Formula |
C7H7BF3NO3 |
---|---|
Molecular Weight |
220.94 g/mol |
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-3-5(8(13)14)1-2-12-6/h1-3,13-14H,4H2 |
InChI Key |
GBKQHPFLUUCXJP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OCC(F)(F)F)(O)O |
Origin of Product |
United States |
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